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Compound of Interest

Compound Name: (R)-2-(benzyloxy)propanoic acid

Cat. No.: B027457 Get Quote

(R)-2-(benzyloxy)propanoic acid, also known as O-Benzyl-D-lactic acid, is an enantiopure

carboxylic acid that serves as a cornerstone in modern asymmetric synthesis. Its structure,

which combines a chiral propanoic acid core with a stable benzyl protecting group, makes it a

highly valuable and versatile synthon for chemists in pharmaceutical research and natural

product synthesis.[1][2] The defined (R)-stereochemistry at the C2 position is instrumental for

introducing chirality with high fidelity, enabling the construction of complex, stereospecific

molecular architectures. This guide provides a comprehensive overview of its chemical

properties, proven synthetic methodologies, and key applications, offering a technical resource

for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Identity
Precise characterization is fundamental to the effective use of any chemical intermediate. The

properties of (R)-2-(benzyloxy)propanoic acid are well-defined, allowing for reliable

identification and quality control.

Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below. These

values are critical for reaction planning, purification, and storage.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b027457?utm_src=pdf-interest
https://www.benchchem.com/product/b027457?utm_src=pdf-body
https://www.lookchem.com/404.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1111778.htm
https://www.benchchem.com/product/b027457?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Formula C₁₀H₁₂O₃ [1][2][3][4][5]

Molecular Weight 180.20 g/mol [1][3][4][6]

CAS Number 100836-85-9 [1][3][7]

Appearance
Off-white to yellow solid below

43°C, liquid above
[2]

Melting Point 52-55 °C [1][2][3]

Boiling Point 328.2 °C (Predicted) [2][8]

Optical Activity
[α]20/D +77±3°, c = 1 in

methanol
[3]

pKa 3.57 ± 0.10 (Predicted) [2]

Solubility Insoluble in water [2]

Storage
Sealed in a dry container at

room temperature
[2][5]

Spectroscopic Profile for Structural Verification
Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid like this one will show

a highly deshielded proton for the carboxylic acid OH, typically appearing as a broad singlet

in the 10-12 ppm region.[9] Protons on carbons adjacent to the carboxylic acid are expected

in the 2-3 ppm range.[9] The benzylic protons (CH₂) and the aromatic protons of the phenyl

ring will also have characteristic shifts.

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is significantly deshielded

and typically appears in the 160-180 ppm range.[9]

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features characteristic

of a carboxylic acid. A very broad O-H stretching absorption is observed from 2500 to 3300

cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[9][10]
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Additionally, a strong C=O carbonyl stretching absorption appears around 1700-1725 cm⁻¹.

[9][10]

Mass Spectrometry: In GC-MS analysis, common prominent peaks include m/z values of 91

(tropylium ion from the benzyl group) and 107.[4] The molecular ion peak (M+) at m/z 180

may be weak or absent.[4]

Synthesis: A Scalable and Safe Protocol
The synthesis of (R)-2-(benzyloxy)propanoic acid is well-established, with modern protocols

optimized for safety and scalability, crucial for industrial and drug development settings. A

prevalent and efficient method begins with the readily available chiral precursor, R-methyl

lactate.

Causality in Reagent Selection
A key advancement in this synthesis is the use of sodium tert-amylate as the base.[11] This

choice is deliberate and superior to traditional bases like sodium hydride for several reasons:

Enhanced Safety: Sodium tert-amylate reacts without generating flammable and explosive

hydrogen gas, a significant hazard in large-scale production.[11]

Improved Process Control: The reaction can be managed at controlled temperatures,

ensuring consistent yield and purity.

The overall synthetic strategy involves two main stages: benzylation of the hydroxyl group of R-

methyl lactate, followed by hydrolysis of the methyl ester to yield the final carboxylic acid.

Synthetic Workflow Diagram
Caption: Synthetic workflow for (R)-2-(benzyloxy)propanoic acid.

Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.

Stage 1: Synthesis of (R)-methyl 2-(benzyloxy)propanoate
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Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen),

dissolve R-methyl lactate in a solvent such as tetrahydrofuran (THF).

Base Addition: Cool the solution to below 5°C using an ice bath.

Deprotonation: Slowly add sodium tert-amylate to the cooled solution. Maintain the

temperature below 5°C during the addition.[11]

Alkylation: Add benzyl bromide dropwise to the reaction mixture, ensuring the temperature

remains controlled.

Reaction Completion: After the addition is complete, allow the mixture to warm to 20-30°C

and stir until the reaction is complete (monitored by TLC or GC).

Workup: Quench the reaction with water and extract the product with a suitable organic

solvent. The organic layers are combined, washed, dried, and concentrated to yield the

intermediate ester.

Stage 2: Hydrolysis to (R)-2-(benzyloxy)propanoic acid

Setup: Dissolve the intermediate ester, (R)-methyl 2-(benzyloxy)propanoate, in a mixture of

methanol and water.[2]

Hydrolysis: Add potassium hydroxide (KOH) to the solution.[2]

Reaction: Stir the mixture at room temperature for approximately 30 minutes to 2 hours, or

until the hydrolysis is complete.[2][11]

Isolation: Concentrate the reaction mixture to remove methanol. Dilute the residue with water

and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting

material.

Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of

approximately 5.[2]

Extraction: Extract the acidified aqueous layer with ethyl acetate. Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum
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to yield the final product, (R)-2-(benzyloxy)propanoic acid.[2]

Applications in Drug Development and Asymmetric
Synthesis
The utility of (R)-2-(benzyloxy)propanoic acid stems from its dual functionality and defined

stereochemistry. It is a prized chiral synthon that allows for diverse chemical manipulations.

Chiral Precursor: It serves as a key starting material for synthesizing more complex chiral

molecules, ensuring the desired stereochemical outcome in the final product. This is critical

in drug development, where enantiomers can have vastly different pharmacological activities.

Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of

various pharmaceutically active compounds.[1][2] For example, derivatives have been

identified as GPR34 antagonists, which are targets for pain and inflammation.[12]

Protecting Group Strategy: The benzyl group serves as a robust protecting group for the

hydroxyl functionality of lactic acid. It is stable to a wide range of reaction conditions but can

be readily removed via catalytic hydrogenolysis when the hydroxyl group needs to be

unmasked for further reactions.

Safety and Handling: A Researcher's Responsibility
Proper handling of (R)-2-(benzyloxy)propanoic acid is essential to ensure laboratory safety.

The compound is classified with several hazards that necessitate careful management.

GHS Hazard Classification
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Hazard Class GHS Code Description Source(s)

Skin

Corrosion/Irritation
H315 Causes skin irritation [3][4][7]

Serious Eye

Damage/Irritation
H319

Causes serious eye

irritation
[3][4][7]

Skin Sensitization H317
May cause an allergic

skin reaction
[3][4][7]

STOT - Single

Exposure
H335

May cause respiratory

irritation
[3][4][7]

Safe Handling and Emergency Protocols
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[7][13]

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or face

shields, and a lab coat.[3][7][13] For operations that may generate dust, a dust mask (e.g.,

N95) is recommended.[3]

Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after

handling.[7] Do not eat, drink, or smoke in work areas.[7]

First Aid:

Skin Contact: Wash with plenty of soap and water.[7]

Eye Contact: Rinse cautiously with water for at least 10 minutes, holding the eyelids apart.

[7] Remove contact lenses if present and easy to do.[7]

Inhalation: Move the person to fresh air. If breathing is irregular or stopped, seek

immediate medical assistance.[7]

Ingestion: Rinse mouth with water (only if the person is conscious).[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.sigmaaldrich.com/HK/zh/product/sial/00696
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Benzyloxy_propanoic-acid
https://www.chemos.de/import/data/msds/GB_en/100836-85-9-A0023696-GB-en.pdf
https://www.sigmaaldrich.com/HK/zh/product/sial/00696
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Benzyloxy_propanoic-acid
https://www.chemos.de/import/data/msds/GB_en/100836-85-9-A0023696-GB-en.pdf
https://www.sigmaaldrich.com/HK/zh/product/sial/00696
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Benzyloxy_propanoic-acid
https://www.chemos.de/import/data/msds/GB_en/100836-85-9-A0023696-GB-en.pdf
https://www.sigmaaldrich.com/HK/zh/product/sial/00696
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Benzyloxy_propanoic-acid
https://www.chemos.de/import/data/msds/GB_en/100836-85-9-A0023696-GB-en.pdf
https://www.chemos.de/import/data/msds/GB_en/100836-85-9-A0023696-GB-en.pdf
https://aksci.com/sds/3606CD_SDS.pdf
https://www.sigmaaldrich.com/HK/zh/product/sial/00696
https://www.chemos.de/import/data/msds/GB_en/100836-85-9-A0023696-GB-en.pdf
https://aksci.com/sds/3606CD_SDS.pdf
https://www.sigmaaldrich.com/HK/zh/product/sial/00696
https://aksci.com/sds/3606CD_SDS.pdf
https://www.chemos.de/import/data/msds/GB_en/100836-85-9-A0023696-GB-en.pdf
https://www.chemos.de/import/data/msds/GB_en/100836-85-9-A0023696-GB-en.pdf
https://www.chemos.de/import/data/msds/GB_en/100836-85-9-A0023696-GB-en.pdf
https://www.chemos.de/import/data/msds/GB_en/100836-85-9-A0023696-GB-en.pdf
https://www.chemos.de/import/data/msds/GB_en/100836-85-9-A0023696-GB-en.pdf
https://www.chemos.de/import/data/msds/GB_en/100836-85-9-A0023696-GB-en.pdf
https://www.chemos.de/import/data/msds/GB_en/100836-85-9-A0023696-GB-en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Store in a tightly sealed container in a cool, dry place.[5] It is classified as a

combustible solid.[3]

Conclusion
(R)-2-(benzyloxy)propanoic acid is more than a simple chemical; it is a strategic tool for the

precise construction of chiral molecules. Its well-defined physical and spectroscopic properties,

coupled with safe and scalable synthetic routes, make it an indispensable building block in the

pharmaceutical and chemical research industries. A thorough understanding of its reactivity,

handling requirements, and synthetic protocols, as detailed in this guide, empowers scientists

to leverage its full potential in the development of novel therapeutics and complex chemical

entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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